

An In-Depth Technical Guide on the Toxicological Profile of Isophorone Oxide

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Compound of Interest

Compound Name: Isophorone oxide

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Disclaimer: Comprehensive toxicological data for **Isophorone Oxide** is not readily available in the public domain. The following guide summarizes the limited existing information on **Isophorone Oxide** and provides a detailed toxicological profile for the closely related compound, Isophorone, for reference. It is crucial to note that the toxicological properties of Isophorone may not be representative of **Isophorone Oxide**.

Executive Summary

Isophorone Oxide is a chemical intermediate with limited publicly available safety and toxicological data. It is classified as harmful if swallowed. In contrast, the parent compound, Isophorone, has been extensively studied. Isophorone is a solvent with low to moderate acute toxicity. It is an irritant to the skin, eyes, and respiratory tract. While not found to be mutagenic in standard assays, long-term exposure to high doses of Isophorone has been associated with an increased incidence of certain tumors in male rats.^{[1][2][3]} This document provides a detailed overview of the available toxicological data for both compounds, with a strong emphasis on the data pertaining to Isophorone due to the scarcity of information on **Isophorone Oxide**.

Toxicological Profile of Isophorone Oxide

The publicly available toxicological data for **Isophorone Oxide** is sparse. The primary hazard identified is acute oral toxicity.

Acute Toxicity

Isophorone Oxide is classified as "Acute Toxicity, Oral, Category 4," with the hazard statement "Harmful if swallowed." Specific LD50 values from oral, dermal, or inhalation studies are not readily available in the reviewed literature. A safety data sheet for **Isophorone Oxide** indicates that to the best of their knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.^[4]

Genotoxicity

One study assessed the genotoxicity of several flavor and fragrance materials, including **Isophorone Oxide**, using an in ovo Turkey Egg Genotoxicity Assay (TEGA). This assay uses ³²P-nucleotide postlabeling (NPL) and comet assays to detect hepatic DNA adducts and strand breaks. The specific results for **Isophorone Oxide** from this study were not detailed in the available abstract.

Data Gap: There is a significant lack of data on the carcinogenicity, reproductive toxicity, skin and eye irritation, and other toxicological endpoints for **Isophorone Oxide**.

Toxicological Profile of Isophorone

Due to the limited data on **Isophorone Oxide**, the following sections detail the toxicological profile of the parent compound, Isophorone. This information is provided for context and as a potential, though not direct, indicator of areas for further investigation for **Isophorone Oxide**.

Acute Toxicity

Isophorone exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.

Exposure Route	Species	LD50/LC50	Reference
Oral	Rat	>1500 mg/kg	[1]
Oral	Mouse	>2200 mg/kg	[1]
Oral	Rabbit	>2000 mg/kg	[1]
Dermal	Rat	1700 mg/kg	[1]
Dermal	Rabbit	>1200 mg/kg	[1]
Inhalation (4h)	Rat	>7 mg/L (mist)	[3]

Irritation and Sensitization

Isophorone is a known irritant.

- Skin Irritation: Mild to moderate skin irritation has been observed in rabbits.[3]
- Eye Irritation: Causes serious eye irritation in rabbits.[3]
- Respiratory Irritation: May cause respiratory irritation.[3]
- Skin Sensitization: No skin sensitization was reported in guinea pigs using the Magnusson-Kligman test.[1]

Carcinogenicity

The carcinogenicity of Isophorone has been evaluated in long-term animal studies.

A two-year gavage study in F344 rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[2][5]

- Male Rats: An increased incidence of renal tubular cell adenomas and adenocarcinomas was observed at doses of 250 and 500 mg/kg/day. An increase in carcinomas of the preputial gland was seen at 500 mg/kg/day.[1][2]
- Female Rats: No evidence of carcinogenicity.[2]

- Male Mice: Equivocal evidence of carcinogenicity, with a marginal increase in hepatocellular neoplasms and mesenchymal neoplasms of the integumentum at the high dose, and a marginal increase in lymphoma at the low dose.[2]
- Female Mice: No evidence of carcinogenicity.[2]

The U.S. Environmental Protection Agency (EPA) has classified Isophorone as a Group C, possible human carcinogen, based on limited evidence in animals.[6] The International Agency for Research on Cancer (IARC) has not classified Isophorone regarding its carcinogenicity.

Mutagenicity

Isophorone has been tested in a variety of in vitro and in vivo genotoxicity assays.

Assay	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[3]
Micronucleus Assay	Mouse	Negative	[7]
Unscheduled DNA Synthesis	Rat Primary Hepatocytes	Negative	[7]

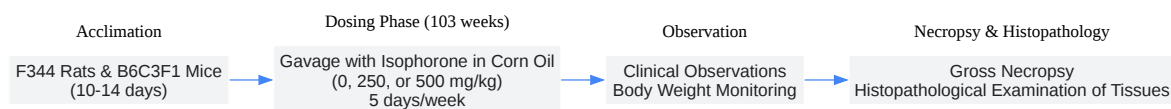
Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Isophorone is not well-studied.

- An inhalation study showed no effect on pregnancy rate in rats.[8]
- Gross and histopathological examinations of reproductive organs in intermediate and chronic oral studies did not reveal any effects.[9]
- Limited evidence from animal studies suggests that inhalation of high concentrations of Isophorone during pregnancy may cause fetal malformations and growth retardation.[6] However, comprehensive developmental toxicity studies are lacking.[8]

Experimental Protocols

Carcinogenicity Bioassay (as per NTP study on Isophorone)



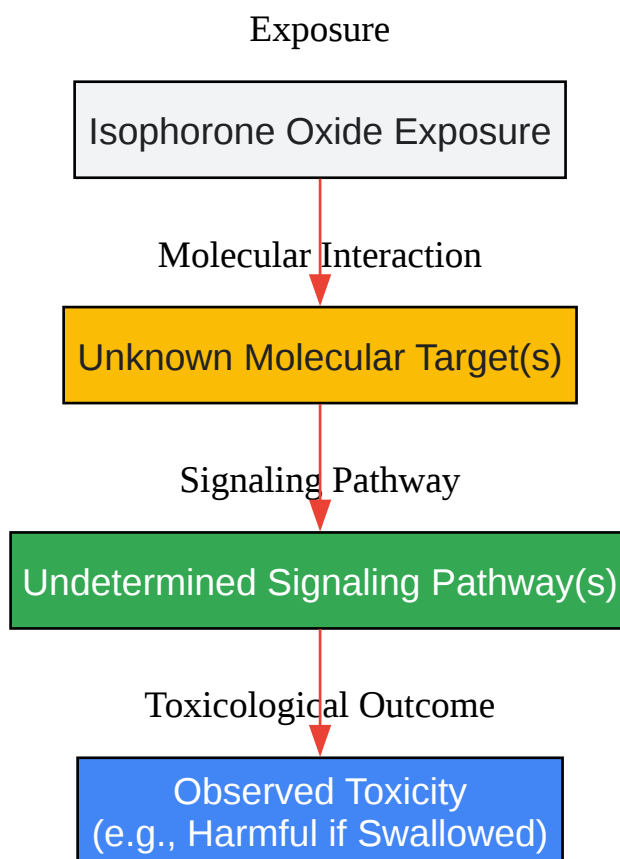
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Caption: Workflow for a 2-year carcinogenicity bioassay.

Methodology: Groups of 50 male and female F344/N rats and B6C3F1 mice were administered Isophorone in corn oil by gavage at doses of 0, 250, or 500 mg/kg body weight, 5 days a week for 103 weeks.[2][5] Animals were observed for clinical signs of toxicity and body weights were recorded. At the end of the study, a complete gross necropsy was performed on all animals, and tissues were collected for histopathological examination.[2]

Signaling Pathways

There is no information available in the reviewed literature regarding the specific signaling pathways affected by **Isophorone Oxide**. For Isophorone, while toxic effects are documented, the underlying molecular signaling pathways are not well-elucidated in the provided search results.



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Caption: Data gap in the mechanism of **Isophorone Oxide** toxicity.

Conclusion

The toxicological profile of **Isophorone Oxide** is largely incomplete. While classified as harmful if swallowed, there is a significant lack of quantitative data for acute toxicity, and no comprehensive studies on carcinogenicity, mutagenicity, or reproductive toxicity in the public domain. The closely related compound, Isophorone, has undergone more extensive toxicological evaluation and is known to be an irritant with some evidence of carcinogenicity in male rats at high doses. The data on Isophorone may serve as a preliminary guide for assessing the potential hazards of **Isophorone Oxide**, but dedicated toxicological studies on **Isophorone Oxide** are necessary to establish a definitive safety profile. Researchers and drug development professionals should exercise caution and implement appropriate safety

measures when handling **Isophorone Oxide** due to the unknown nature of its full toxicological effects.

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